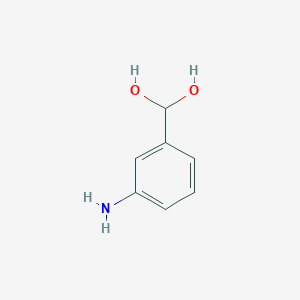

(3-Aminophenyl)methanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

(3-aminophenyl)methanediol |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7,9-10H,8H2 |

InChI Key |

VLWJROXJIROAIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(O)O |

Origin of Product |

United States |

Contextualizing Geminal Diols Within Organic Chemistry Scholarship

A geminal diol, or gem-diol, is an organic compound that possesses two hydroxyl (–OH) functional groups attached to the same carbon atom. This structural feature is most commonly encountered as an intermediate in the hydration of carbonyl compounds, such as aldehydes and ketones.

The formation of a geminal diol occurs when a water molecule adds across the carbon-oxygen double bond of a carbonyl group. This reaction is typically reversible and establishes an equilibrium between the carbonyl compound and its hydrated, gem-diol form. stackexchange.comquora.com In most cases, this equilibrium heavily favors the carbonyl compound, rendering the corresponding gem-diol unstable and difficult or impossible to isolate under normal conditions. libretexts.org

The stability of a geminal diol is significantly influenced by the electronic nature of the substituents on the carbonyl carbon. The presence of strong electron-withdrawing groups, such as in chloral (B1216628) (trichloroacetaldehyde), can stabilize the gem-diol form, making its hydrate (B1144303), chloral hydrate, a stable, isolable crystalline solid. libretexts.org Conversely, electron-donating groups tend to destabilize the gem-diol, shifting the equilibrium back towards the carbonyl compound. libretexts.org The simplest geminal diol, methanediol (B1200039), is the hydrate of formaldehyde (B43269) and exists predominantly in this form in dilute aqueous solutions. wikipedia.org

The Unique Role of Aminophenyl Moieties in Chemical Systems

The aminophenyl moiety, a benzene (B151609) ring substituted with an amino (–NH₂) group, is a fundamental building block in a vast array of chemical systems. Its presence imparts specific electronic and reactive properties to a molecule. The amino group is a powerful electron-donating group, which can influence the reactivity of the aromatic ring and any other functional groups attached to it.

In synthetic chemistry, aminophenyl compounds are crucial intermediates for the production of dyes, pharmaceuticals, and polymers. ontosight.ai For example, they are key monomers in the synthesis of high-performance polymers like polyimides, where they contribute to thermal stability. The amino group itself is a versatile functional handle, participating in a wide range of chemical transformations to create complex heterocyclic structures and other valuable compounds. acs.orgacs.org

Research Significance of 3 Aminophenyl Methanediol Within Synthetic and Mechanistic Frameworks

Historical and Contemporary Approaches to Geminal Diol Synthesis

The synthesis of geminal diols has been a long-standing area of interest in organic chemistry. Historically, these compounds were often proposed as transient intermediates in reaction mechanisms, particularly in the hydration of carbonyl compounds. organic-chemistry.orgwikipedia.org Contemporary research has not only confirmed their existence but has also led to the development of specialized techniques for their generation and, in some cases, isolation. organic-chemistry.orglookchem.comresearchgate.net

Direct Hydroxylation Strategies for Methanediol (B1200039) Units

The direct conversion of a methylene (B1212753) group (-CH2-) into a methanediol unit (-CH(OH)2) is a conceptually straightforward but synthetically challenging transformation. This approach requires the controlled oxidation of a C-H bond to introduce two hydroxyl groups on the same carbon atom.

One of the most fundamental examples of geminal diol synthesis is the formation of methanediol, the simplest geminal diol. organic-chemistry.orglookchem.comresearchgate.net Researchers have successfully prepared and identified methanediol through the energetic processing of low-temperature methanol-oxygen ices. organic-chemistry.orglookchem.comresearchgate.net This process involves the insertion of an electronically excited atomic oxygen into a carbon-hydrogen bond of methanol (B129727). organic-chemistry.orgresearchgate.net While this method is effective for the simplest geminal diol, its application to more complex molecules like this compound would require significant adaptation and is not a standard laboratory procedure.

More conventional approaches to direct hydroxylation often involve transition metal-catalyzed C-H oxidation. nih.govacs.org For instance, copper(II)-catalyzed direct hydroxylation of ortho C-H bonds in aromatic rings has been demonstrated for certain substrates. acs.org While these methods showcase the potential for selective C-H hydroxylation, the direct dihydroxylation of a benzylic methylene group to a stable geminal diol remains a formidable challenge due to the high propensity for over-oxidation to the corresponding aldehyde or carboxylic acid.

A hypothetical direct hydroxylation route to this compound could start from 3-aminotoluene. However, controlling the oxidation to stop at the geminal diol stage would be exceptionally difficult. The reaction would likely proceed to 3-aminobenzaldehyde or 3-aminobenzoic acid.

Indirect Routes Involving Protection-Deprotection Strategies for Geminal Diols

Given the challenges of direct hydroxylation and the instability of geminal diols, indirect routes involving protection-deprotection strategies are a more plausible approach. This methodology centers on the use of a protected form of the geminal diol, which is stable under various reaction conditions and can be deprotected in the final step to reveal the desired functionality.

Acylals, which are diesters of geminal diols, serve as excellent protected forms. nih.gov These can be synthesized from the corresponding aldehyde. For the synthesis of this compound, a logical precursor would be 3-aminobenzaldehyde. chemicalbook.comcymitquimica.comguidechem.com The amino group in 3-aminobenzaldehyde would likely need to be protected first to prevent side reactions. This can be achieved by converting the amine to an amide, for example, by reacting it with acetic anhydride (B1165640) to form 3-acetylaminobenzaldehyde.

The protected aldehyde can then be converted to its acylal. A common method for this is the reaction with an acid anhydride, such as acetic anhydride, in the presence of a Lewis acid catalyst. nih.gov This would yield the corresponding gem-diacetate.

The final step would be the deprotection of both the acylal and the amine protecting group. The gem-diacetate can be hydrolyzed under basic conditions, and the acetylamino group can also be hydrolyzed, typically under acidic or basic conditions, to yield the target this compound. It is important to note that the geminal diol would exist in equilibrium with the aldehyde in aqueous solution. organic-chemistry.orgconicet.gov.ar

Another protection strategy involves the formation of cyclic acetals from the aldehyde and a diol, such as ethylene (B1197577) glycol. pressbooks.pub This protecting group is stable under basic conditions and can be removed with acid. pressbooks.pub This strategy is more commonly used to protect the aldehyde itself during other transformations rather than as a direct precursor to the geminal diol.

Targeted Synthesis of this compound Precursors

The most viable pathway to this compound is through its aldehydic precursor, 3-aminobenzaldehyde. Therefore, the synthesis of this precursor is a critical step.

Strategies for Introducing the 3-Aminophenyl Moiety

There are several established methods for synthesizing compounds containing a 3-aminophenyl group. A common strategy involves the reduction of a nitro group. For instance, 3-nitrobenzaldehyde (B41214) can be reduced to 3-aminobenzaldehyde. chemicalbook.comguidechem.com Various reducing agents can be employed for this transformation, such as sodium disulfide or a combination of sodium bisulfite and ferrous sulfate (B86663). chemicalbook.comguidechem.com Catalytic hydrogenation is another powerful method for the reduction of nitroarenes to anilines. osti.gov

Alternatively, the 3-aminophenyl moiety can be introduced by starting with a molecule that already contains the amino group, or a precursor, and then constructing the rest of the molecule. For example, 3-aminotoluene can be oxidized to 3-aminobenzaldehyde. pan.plbibliotekanauki.plzsmu.edu.uaresearchgate.net

Another approach involves the synthesis of bis(3-aminobenzyl)malon ester, which starts from 3-nitrobenzyl chloride. acs.org This highlights the use of a nitro-to-amino reduction strategy in a more complex synthesis. Similarly, the synthesis of bis(3-aminophenyl)disulfides from the corresponding nitrophenylsulfonyl chloride involves a reduction step. google.com These examples underscore the versatility of the nitro group as a precursor to the amino group in the synthesis of 3-aminophenyl compounds.

Formation of the Methanediol Unit from Aldehydic or Ketonic Precursors

The formation of a methanediol unit from an aldehydic precursor is fundamentally a hydration reaction. Aldehydes and ketones exist in equilibrium with their corresponding geminal diols (hydrates) in the presence of water. organic-chemistry.orgwikipedia.orgquora.com For most simple aldehydes and ketones, the equilibrium lies far to the left, favoring the carbonyl compound. organic-chemistry.org

However, the position of this equilibrium is influenced by the electronic and steric nature of the substituents on the carbonyl group. Electron-withdrawing groups attached to the carbonyl carbon favor the formation of the geminal diol by destabilizing the carbonyl group and stabilizing the diol. organic-chemistry.orgquora.com The amino group in 3-aminobenzaldehyde is an electron-donating group, which would likely disfavor the hydration equilibrium compared to an unsubstituted benzaldehyde.

Conversely, the hydration can be catalyzed by acid or base. quora.com In an acidic medium, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In a basic medium, the hydroxide (B78521) ion acts as the nucleophile.

Therefore, this compound can be generated in situ by dissolving 3-aminobenzaldehyde in an aqueous solution. The concentration of the geminal diol at equilibrium would depend on the pH and temperature of the solution. Studies on formylpyridine and related compounds have shown that acidification can significantly enhance the formation of the geminal diol form. conicet.gov.ar

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques that could potentially be applied to the synthesis of this compound and its precursors. These methods often provide higher selectivity, milder reaction conditions, and improved yields compared to traditional approaches.

Catalytic oxidation methods are particularly relevant for the synthesis of the 3-aminobenzaldehyde precursor. The oxidation of 3-aminotoluene with ozone in the presence of a manganese bromide catalyst has been shown to produce 3-aminobenzaldehyde (in its acetylated form) with high selectivity. pan.plbibliotekanauki.plzsmu.edu.ua This method operates at a much lower temperature (30°C) than many classical oxidation methods. bibliotekanauki.pl

| Catalyst System | Substrate | Main Product | Yield (%) | Reference |

| Mn(OAc)₂ - Ac₂O - H₂SO₄ | 3-Aminotoluene | 3-Aminobenzyl alcohol | 65.5 | bibliotekanauki.pl |

| Mn(OAc)₂ - KBr - Ac₂O - H₂SO₄ | 3-Aminotoluene | 3-Aminobenzaldehyde (acetylated) | 80.8 | bibliotekanauki.pl |

Table 1: Catalytic Oxidation of 3-Aminotoluene

This interactive table summarizes the catalytic systems used for the oxidation of 3-aminotoluene, highlighting the selectivity towards either the alcohol or the aldehyde depending on the catalyst composition.

Metallaphotocatalysis is an emerging field that combines photoredox catalysis with transition metal catalysis to achieve novel transformations under mild conditions. nih.gov This approach has been successfully used for the ortho-hydroxylation of anilides. nih.gov While not a direct route to a geminal diol, this technology demonstrates the potential for selective, directed C-H functionalization on aminophenyl systems, which could be adapted for the synthesis of functionalized precursors.

Microwave-assisted organic synthesis is another advanced technique that can accelerate reaction rates and improve yields. wikipedia.org The synthesis of imines from aromatic aldehydes and amines, a reaction relevant to the protection of the amino group or further derivatization, can be efficiently carried out under microwave irradiation. organic-chemistry.org

For the formation of the geminal diol itself, advanced analytical techniques are crucial for its characterization, given its transient nature. Liquid- and solid-state NMR spectroscopy, coupled with single-crystal X-ray diffraction where possible, are powerful tools for studying the equilibrium between the aldehyde and its geminal diol form in solution and for confirming its structure in the solid state if it can be isolated. conicet.gov.ar

Low-Temperature Synthesis and Cryogenic Matrix Isolation

The generation of highly unstable geminal diols has been successfully achieved through low-temperature synthesis coupled with cryogenic matrix isolation. pnas.orgnih.gov This technique involves preparing the target molecule within an inert solid matrix at extremely low temperatures (typically near absolute zero). ebsco.com The inert environment, usually a noble gas like argon, cages the individual molecules, preventing them from reacting with each other or decomposing. ebsco.comifpan.edu.pl

Research on methanediol, the simplest geminal diol, has demonstrated the viability of this approach. pnas.orgresearchgate.net In these studies, methanediol was prepared by the energetic processing of low-temperature methanol-oxygen ices and subsequently identified in the gas phase upon sublimation. pnas.orgnih.gov The identification was carried out using sophisticated methods like isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). nih.gov

Key Features of Cryogenic Matrix Isolation for Unstable Species:

Extremely Low Temperatures: Typically 10 K or lower, effectively halting decomposition pathways. ifpan.edu.pl

Inert Environment: The reactive species is trapped in a solid matrix of an inert gas (e.g., Argon, Neon), preventing intermolecular reactions. ebsco.com

Spectroscopic Analysis: Allows for the characterization of the isolated molecule using techniques like FTIR spectroscopy. ifpan.edu.pl

While this methodology has not been specifically reported for this compound, it represents a valid and powerful strategy for the synthesis and characterization of such elusive compounds. The precursor, likely 3-aminobenzaldehyde or a related methanol derivative, would be co-deposited with an oxygen source and an inert gas, subjected to energetic processing, and analyzed upon controlled sublimation.

Energetic Processing and Irradiation Methods in Geminal Diol Formation

Energetic processing is a key component in the low-temperature synthesis of geminal diols from simple precursors. nih.gov This method utilizes energy sources like electron beams to induce chemical reactions in a frozen matrix that would not otherwise occur. chemistryviews.org

In the groundbreaking synthesis of methanediol, ices composed of methanol and molecular oxygen were exposed to energetic electrons at 5 K to simulate the effects of galactic cosmic rays. chemistryviews.org Electronic structure calculations revealed that the reaction proceeds through the insertion of an electronically excited oxygen atom [O(¹D)] into a carbon-hydrogen bond of the methanol molecule, followed by stabilization of the resulting methanediol in the icy matrix. nih.gov This demonstrates that geminal diols can be formed via excited-state dynamics in a non-equilibrium chemical environment. nih.govnih.gov

Table 1: Experimental Parameters for Methanediol Synthesis via Energetic Processing

| Parameter | Description | Reference |

|---|---|---|

| Precursors | Methanol (CH₃OH) and Oxygen (O₂) ice mixture | pnas.orgnih.gov |

| Temperature | 5 K | chemistryviews.org |

| Processing | Irradiation with energetic electrons | pnas.orgchemistryviews.org |

| Detection | Photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) during temperature-programmed desorption | nih.gov |

| Sublimation Peak | Methanediol observed sublimating at 162 K | pnas.org |

Other irradiation methods, such as microwave irradiation, have also been employed in diol synthesis, although typically for different purposes like functional group transformations or accelerating polycondensation reactions. acs.orgresearchgate.net For instance, microwave energy has been shown to enhance the yield and dramatically reduce reaction times in the synthesis of bromoalkanols from diols and in the formation of polyesters. acs.orgresearchgate.net While these applications differ from the formation of unstable geminal diols, they highlight the broad utility of irradiation in driving chemical processes.

Catalytic and Stereoselective Synthesis Considerations for this compound Analogues

While the direct catalytic synthesis of an unstable geminal diol like this compound is challenging, extensive research exists on the catalytic and stereoselective synthesis of stable aminodiol analogues, such as 1,2- and 1,3-aminodiols. mdpi.combeilstein-journals.org These compounds are valuable chiral building blocks in the pharmaceutical industry. acs.org

Methodologies often focus on the stereoselective construction of the 2-amino-1,3-diol or 3-amino-1,2-diol moieties. mdpi.combeilstein-journals.org Key strategies include:

Stereoselective Aminohydroxylation: This process, often carried out with potassium osmate, can be used to install amino and hydroxyl groups across a double bond in a stereoselective manner. beilstein-journals.org

Reductive Amination and Dihydroxylation: A sequence involving reductive amination to introduce the amino group, followed by dihydroxylation (e.g., using OsO₄/NMO), can produce aminodiols. mdpi.com

Organocatalysis: Chiral molecules, such as proline derivatives, have been developed as organocatalysts for asymmetric aldol (B89426) reactions to produce chiral keto alcohols, which can then be reduced to chiral 1,3-diols. acs.org

Some synthesized aminodiol derivatives have been successfully applied as chiral catalysts themselves in other enantioselective transformations, such as the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com

Table 2: Catalytic Performance of Monoterpene-Based Aminodiol Analogues

| Catalyst | Selectivity | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Aminodiol 7a | S | 68% | mdpi.com |

| 1,3-Oxazoline 10a | R | 94% | mdpi.com |

Data from the addition of diethylzinc to benzaldehyde, catalyzed by perillaldehyde-based aminodiol derivatives.

These approaches provide a blueprint for creating complex, multifunctional molecules with precise stereochemical control, a consideration that would be paramount if a stable analogue of this compound were to be targeted.

Purification and Isolation Methodologies for Unstable Geminal Diols

The primary obstacle in the purification and isolation of most geminal diols is their inherent instability. quora.com They exist in a reversible equilibrium with the corresponding aldehyde or ketone and water. libretexts.orglibretexts.org

R-CO-R' + H₂O ⇌ R-C(OH)₂-R' quora.com

For most simple aldehydes and ketones, this equilibrium heavily favors the carbonyl compound. libretexts.org Consequently, any attempt to isolate the geminal diol by removing the water (a standard purification technique) simply drives the reaction backward, causing the diol to revert to the carbonyl compound. quora.comlibretexts.org

The stability of a geminal diol is influenced by several factors:

Steric Hindrance: Bulky groups around the central carbon can destabilize the diol. quora.com

Electronic Effects: Electron-withdrawing groups on the adjacent carbon atom stabilize the geminal diol by destabilizing the partial positive charge of the carbonyl carbon. This is why compounds like chloral (B1216628) hydrate (from trichloroacetaldehyde) and ninhydrin (B49086) are stable and isolable as gem-diols. quora.comlibretexts.org

In the case of this compound, the aminophenyl group would be expected to destabilize the gem-diol structure. The amino group is electron-donating through resonance, which would stabilize the corresponding aldehyde (3-aminobenzaldehyde) and shift the equilibrium away from the diol. Therefore, isolating this compound as a stable, bulk substance under standard conditions is considered highly unlikely.

The only successful approaches for "isolating" and studying highly unstable geminal diols like methanediol have involved their generation and detection in the gas phase following sublimation from a cryogenic matrix, or their trapping and stabilization within that matrix for spectroscopic study. pnas.orgebsco.comifpan.edu.pl These methods bypass traditional purification steps entirely, allowing for the characterization of fleeting intermediates.

Spectroscopic Characterization Techniques (Theoretical Aspects)

Theoretical spectroscopic predictions are invaluable for understanding the transient nature of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for this compound

Predicting the ¹H and ¹³C NMR chemical shifts for this compound is crucial for its identification in solution. While direct experimental data for this specific molecule is scarce due to its transient nature, theoretical predictions can be made based on established principles and data from analogous compounds. organicchemistrydata.org The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl groups and the electron-donating effects of the amino group on the aromatic ring. ucl.ac.uk

Predicted ¹H NMR Chemical Shifts: The protons of the aminophenyl group are expected to appear in the aromatic region, with their shifts influenced by the position of the amino and methanediol substituents. The methine proton of the diol group would likely be a singlet, and its chemical shift would be sensitive to solvent and hydrogen bonding. The hydroxyl and amine protons would exhibit broad signals, also dependent on concentration and solvent. beilstein-journals.org

Predicted ¹³C NMR Chemical Shifts: The carbon of the methanediol group (C(OH)₂) is expected to have a characteristic shift in the range of 85-95 ppm. The aromatic carbons will show a pattern of shifts influenced by the amino and methanediol groups. ucl.ac.uk

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C-NH₂) | - | 145-150 |

| C2 | 6.5-6.7 | 114-116 |

| C3 (C-CH(OH)₂) | - | 140-145 |

| C4 | 7.0-7.2 | 128-130 |

| C5 | 6.6-6.8 | 116-118 |

| C6 | 6.8-7.0 | 118-120 |

| CH(OH)₂ | 5.0-5.5 | 85-95 |

| OH | Variable (broad) | - |

Note: These are estimated values and can vary based on the specific theoretical model and solvent used for the prediction.

Infrared (IR) Vibrational Analysis of this compound and its Related Structures

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. For this compound, characteristic vibrational modes would include O-H, N-H, C-O, and C-N stretching and bending frequencies. farmaciajournal.com

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.

N-H Stretching: Two sharp peaks are anticipated around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine. researchgate.net

C-O Stretching: Strong absorptions are predicted in the 1000-1200 cm⁻¹ range, corresponding to the C-O single bonds of the diol. researchgate.net

Aromatic C-H Stretching: These will appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region will be present. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can provide more precise predictions of these vibrational frequencies and their intensities, aiding in the interpretation of experimental spectra of related, more stable compounds. researchgate.netresearchgate.net

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, Strong |

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C-O Stretch | 1000-1200 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS) Fragmentation Pathways and Adduct Studies for Methanediol Adducts

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected, although it may be weak due to the compound's instability. The fragmentation would likely involve the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) from the methanediol group. gatech.edu The formation of adducts, particularly with water, is a known phenomenon for geminal diols and can be studied using mass spectrometry. mdpi.com The fragmentation of the aminophenyl moiety would follow typical pathways for aromatic amines, including the loss of HCN. gatech.edu High-resolution mass spectrometry would be essential to confirm the elemental composition of the fragments. nih.gov

X-ray Crystallography and Solid-State Structure Determination for Related Aminophenyl-Methane Derivatives

While obtaining a single crystal of this compound for X-ray crystallography is highly improbable due to its instability, the crystal structures of related, stable aminophenyl-methane derivatives provide valuable insights into the potential solid-state packing and intermolecular interactions. For instance, the crystal structure of tetrakis(4-aminophenyl)methane (B1314661) reveals a tetrahedral arrangement with extensive hydrogen bonding involving the amine groups. researchgate.net Similarly, the analysis of other aminophenyl derivatives shows how the amino group influences crystal packing through hydrogen bond networks. mdpi.commdpi.com These studies suggest that if this compound could be crystallized, its structure would be dominated by hydrogen bonds involving the hydroxyl and amino groups, leading to a complex three-dimensional network.

Gas-Phase Structural Elucidation Methods for Elusive Geminal Diols

The study of elusive molecules like geminal diols is often more feasible in the gas phase where intermolecular interactions are minimized. nih.gov Techniques such as broadband rotational spectroscopy and gas-phase electron diffraction have been successfully employed to determine the structure of simple geminal diols like methanediol. nih.govresearchgate.net These studies have provided precise bond lengths, bond angles, and conformational preferences. For instance, gas-phase studies on methanediol have shown that it exists in equilibrium with formaldehyde and water. researchgate.net Similar gas-phase experiments on this compound, though technically demanding, could provide definitive structural information. acs.org

Conformational Analysis and Tautomerism Studies of this compound

The conformational landscape of this compound is determined by the rotation around the C-C and C-O bonds. frontiersin.org The orientation of the methanediol group relative to the phenyl ring and the rotational isomers of the hydroxyl groups are of particular interest. Computational methods are well-suited to explore these conformational possibilities and their relative energies. rsc.orgnih.gov

Tautomerism is a key consideration for this molecule. This compound is the hydrate of 3-aminobenzaldehyde and exists in equilibrium with it. The position of this equilibrium is influenced by factors such as solvent and temperature. Furthermore, the amino group introduces the possibility of amino-imino tautomerism, although the amino form is generally more stable for anilines. The study of tautomeric equilibria often involves a combination of spectroscopic techniques and computational modeling. nih.gov

Mechanistic Organic Chemistry and Reactivity of 3 Aminophenyl Methanediol

Reaction Pathways and Intermediate Formation in Aminophenyl-Aldehyde Condensations

The condensation of aromatic amines with aldehydes is a cornerstone of synthetic organic chemistry, leading to a variety of important structures, including imines and heterocyclic compounds. nih.govresearchgate.net (3-Aminophenyl)methanediol is a key, albeit transient, player in reactions involving 3-aminobenzaldehyde (B158843) in aqueous or protic media.

The reactions of primary aromatic amines with formaldehyde (B43269) are known to produce complex condensation products, such as 1,3,5-triaryl-1,3,5-hexahydrotriazines, through a series of imine-forming and cyclization steps. researchgate.net By analogy, the self-condensation of 3-aminobenzaldehyde (via its hydrated form, this compound) can be envisioned.

The reaction would initiate with the nucleophilic attack of the amino group of one molecule onto the electrophilic carbonyl carbon (or its methanediol (B1200039) equivalent) of another. This forms a carbinolamine intermediate. youtube.com Subsequent dehydration of this carbinolamine yields an imine (a Schiff base). This process can repeat, leading to the formation of trimers or polymers. The formation of a cyclic trimer, a hexahydrotriazine derivative, is a plausible pathway, analogous to the condensation of aniline (B41778) with formaldehyde. researchgate.net Multi-component reactions involving an amine, formaldehyde, and another nucleophile are also well-documented, highlighting the role of these intermediates in constructing complex molecules. researchgate.netnih.gov

Geminal diols exist in a reversible equilibrium with their corresponding carbonyl compounds and water. libretexts.org The position of this equilibrium is highly dependent on the electronic nature of the substituents on the carbonyl carbon. For most aldehydes and ketones, the equilibrium favors the carbonyl form due to its greater thermodynamic stability. libretexts.org However, the presence of strong electron-withdrawing groups can stabilize the gem-diol. wikipedia.org

The dehydration of this compound to 3-aminobenzaldehyde is a critical step in its reactivity and can be catalyzed by either acid or base. libretexts.orgpearson.com

Acid-Catalyzed Dehydration: In acidic conditions, one of the hydroxyl groups is protonated, converting it into a good leaving group (water). The departure of water results in the formation of a resonance-stabilized carbocation, which is then deprotonated to yield the protonated carbonyl group, and subsequently the neutral aldehyde. libretexts.org

Base-Catalyzed Dehydration: Under basic conditions, a hydroxide (B78521) ion deprotonates one of the hydroxyl groups to form an alkoxide. This is followed by the elimination of the second hydroxyl group as a hydroxide ion to form the carbonyl double bond.

Given that the amino group on the phenyl ring is itself basic, it can potentially participate in or auto-catalyze the dehydration process. The equilibrium for this compound is expected to lie significantly on the side of 3-aminobenzaldehyde and water, rendering the gem-diol a transient species.

Table 1: Equilibrium Constants for the Hydration of Various Aldehydes This table illustrates how the structure of the aldehyde influences the stability of the corresponding geminal diol. The equilibrium constant, Khyd, represents the ratio of [gem-diol] to [aldehyde] in aqueous solution.

| Aldehyde | R Group | Khyd | Stability of Gem-Diol |

| Formaldehyde | H- | 1.0 x 10³ | Favored |

| Acetaldehyde | CH₃- | 1.0 | Comparable |

| Acetone (Ketone) | (CH₃)₂ | 1.0 x 10⁻³ | Disfavored |

| Chloral (B1216628) | CCl₃- | 2.8 x 10⁴ | Strongly Favored |

| 3-Aminobenzaldehyde | 3-NH₂C₆H₄- | Not reported, but expected to be < 1 | Disfavored |

| Data derived from general principles of gem-diol stability. wikipedia.orglibretexts.org |

Role of the Aminophenyl Group in Directing Reactivity

The aminophenyl group exerts a profound influence on the reactivity of the methanediol unit and the aromatic ring itself. It acts as a powerful electron-donating group through resonance, activating the molecule in specific ways.

The amino group modulates the reactivity of the attached methanediol.

Nucleophilic Activation: The two hydroxyl groups of the methanediol are nucleophilic. While the amino group's primary effect is on the aromatic ring, its electron-donating nature slightly increases the electron density on the benzylic carbon, which can subtly influence the nucleophilicity of the attached hydroxyls. More significantly, the nitrogen atom of the amino group is itself a potent nucleophile, often dominating the initial steps of condensation reactions. youtube.com

Electrophilic Activation: The carbon atom of the methanediol is an electrophilic center. Under acidic conditions, protonation of a hydroxyl group creates an excellent leaving group (H₂O), leading to the formation of a benzylic carbocation. libretexts.org This cation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring and, importantly, onto the nitrogen atom of the amino group. This resonance stabilization makes the formation of the carbocation intermediate more favorable, enhancing the electrophilicity of the methanediol unit and facilitating reactions like nucleophilic substitution or elimination (dehydration).

The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. rushim.ru This means that electrophiles will preferentially attack the positions ortho and para to the -NH₂ group. In this compound, the amino group is at position 3. Therefore, incoming electrophiles will be directed to positions 2, 4, and 6 of the benzene (B151609) ring.

The methanediol group [-CH(OH)₂] is a deactivating group due to the electron-withdrawing inductive effect of the two oxygen atoms. However, the powerful activating effect of the amino group dominates, making the ring highly susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ would lead to poly-substitution at the 2, 4, and 6 positions.

Nitration: Reaction with HNO₃/H₂SO₄ would yield nitro derivatives, although the strongly acidic conditions could protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group.

Sulfonation: Reaction with fuming H₂SO₄ would introduce sulfonic acid groups at the activated positions.

Table 2: Summary of Expected Reactivity for this compound

| Reaction Type | Reagent/Condition | Reactive Site | Expected Product/Intermediate | Role of Aminophenyl Group |

| Dehydration | Mild acid or base | Methanediol | 3-Aminobenzaldehyde | Base character can auto-catalyze |

| Self-Condensation | Protic solvent | Amino group & Methanediol | Carbinolamine, Imine, Cyclic Trimer | Acts as nucleophile and activator |

| Nucleophilic Attack | Electrophile (e.g., R-X) | Amino Nitrogen | N-substituted derivative | Primary nucleophilic center |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Aromatic Ring (C2, C4, C6) | 2,4,6-Tribromo-(3-aminophenyl)methanediol | Strong ortho, para-director and activator |

Kinetic and Thermodynamic Studies of Reaction Processes

Thermodynamics: The equilibrium between an aldehyde and its gem-diol hydrate (B1144303) is a key thermodynamic parameter. As shown in Table 1, for most aldehydes other than formaldehyde, the equilibrium constant for hydration is less than one, indicating that the aldehyde is the thermodynamically favored species. wikipedia.orglibretexts.org The conversion of this compound to 3-aminobenzaldehyde is therefore an exergonic process, driven by the formation of the stable carbonyl double bond. Thermodynamic studies on related transesterification or condensation reactions often show spontaneous and endothermic behaviors. mdpi.com

Reaction Rate Determination and Activation Energy Analysis for Related Reactions

The formation of this compound occurs via the hydration of 3-aminobenzaldehyde. The rate of this reaction is influenced by the electronic properties of the amino substituent. Electron-donating groups like the amino group (-NH₂) can stabilize the aldehyde's carbonyl group through resonance, which generally decreases the rate of hydration compared to unsubstituted benzaldehyde. stackexchange.com Conversely, electron-withdrawing groups tend to increase the hydration rate. chemistrysteps.com

Table 1: Comparative Activation Energies for Related Carbonyl Hydration Reactions

| Carbonyl Compound | Substituent | Activation Energy (kJ mol⁻¹) | Notes |

|---|---|---|---|

| Formaldehyde | -H | ~12 | Highly reactive, exists primarily as hydrate. |

| Acetaldehyde | -CH₃ | ~14 | Less reactive than formaldehyde due to methyl group donation. |

| Substituted Benzaldehydes | Various | 7-17 researchgate.net | Rate is dependent on the electronic nature of the substituent. |

Note: Data is compiled from general findings for related compounds, as specific kinetic data for 3-aminobenzaldehyde hydration is limited.

Equilibrium Studies and Stability in Different Environments

The stability of this compound is defined by its equilibrium with 3-aminobenzaldehyde and water. The position of this equilibrium is described by the hydration equilibrium constant (Khyd), where Khyd = [gem-diol] / [aldehyde].

For most aldehydes, this equilibrium lies to the left, favoring the carbonyl form. chemistrysteps.com However, the constant is highly sensitive to the electronic nature of substituents on the aromatic ring. researchgate.netacs.org Electron-donating groups, such as the amino group in the meta position, stabilize the aldehyde through resonance, which would be expected to shift the equilibrium further toward the aldehyde, resulting in a smaller Khyd value compared to benzaldehydes with electron-withdrawing groups. stackexchange.com For example, aromatic aldehydes are generally stabilized by resonance, leading to minor hydration, whereas aliphatic aldehydes like propionaldehyde (B47417) have a significantly higher hydration constant. researchgate.net

The stability is also dependent on the environment, particularly the pH and solvent. In aqueous solutions, the equilibrium is prevalent. The pH can influence the state of the amino group (protonated as -NH₃⁺ in acidic conditions), which would turn it into an electron-withdrawing group and thus increase the hydration constant.

Table 2: Hydration Equilibrium Constants (Khyd) for Various Aldehydes in Aqueous Solution

| Aldehyde | Khyd (dimensionless) | Reference Compound |

|---|---|---|

| Formaldehyde | ~2000 | researchgate.net |

| Acetaldehyde | 1.4 | researchgate.net |

| Propionaldehyde | 0.63 | researchgate.net |

| Benzaldehyde | ~0.02 | researchgate.net |

| 4-Nitrobenzaldehyde | Higher than Benzaldehyde | stackexchange.com |

Note: The Khyd for 3-aminobenzaldehyde is an estimation based on the electronic effects of the amino group. stackexchange.com

Hydrogen Bonding and Intermolecular Interactions Impacting Reactivity of Aminophenyl and Methanediol Moieties

Hydrogen bonding plays a critical role in the reactivity and stability of this compound. The molecule contains multiple hydrogen bond donors (the two -OH groups and the -NH₂ group) and acceptors (the oxygen and nitrogen atoms). These interactions can be intramolecular (within the same molecule) or intermolecular (between different molecules). youtube.comyoutube.com

Intermolecular hydrogen bonding with solvent molecules, particularly water, is crucial for the stability of the geminal diol in solution. quora.com The solvation of the hydroxyl groups via hydrogen bonds contributes to the favorable enthalpy of hydration. quora.com Similarly, the amino group's ability to form hydrogen bonds influences its basicity and interaction with the solvent. quora.com

Intramolecular hydrogen bonding could potentially occur between one of the methanediol's hydroxyl groups and the amino group, or between the two hydroxyl groups themselves. nih.gov However, the meta-positioning of the amino group makes a direct intramolecular hydrogen bond with the diol less likely compared to an ortho-substituted equivalent. The presence of these hydrogen bonding sites dictates how the molecule interacts with other reagents and catalysts. For instance, a reactant approaching the diol or amino group must first disrupt the solvation shell formed by intermolecular hydrogen bonds. nih.gov

The balance between intramolecular and intermolecular hydrogen bonding can affect the conformation and reactivity of the molecule. nih.govresearchgate.net In protic solvents, solvent molecules can form bridges that facilitate proton transfer or disrupt existing intramolecular bonds, thereby influencing reaction pathways. nih.gov

Ring Closure Reactions and Formation of Heterocyclic Derivatives from Aminophenyl Precursors

The aminophenyl moiety of this compound, or more commonly its precursor 3-aminobenzaldehyde, is a valuable building block for the synthesis of heterocyclic compounds. The presence of an aldehyde group and an amino group on the same aromatic ring allows for intramolecular or intermolecular condensation reactions to form fused ring systems.

While ortho-aminobenzaldehydes are more commonly cited for direct intramolecular cyclizations leading to quinoline-type structures (e.g., Friedländer annulation), meta-aminobenzaldehydes can participate in a variety of condensation and cyclization reactions. iucr.org For example, reactions with primary amines can lead to the formation of complex polycyclic ring-fused aminals. acs.org These reactions often proceed through an initial imine formation, followed by further cascade reactions. acs.org

Substituted aminobenzaldehydes are key precursors in multicomponent reactions for generating diverse heterocyclic libraries. rsc.org For instance, they can react with secondary amines to form ring-fused aminals, which are precursors to various quinazolinone alkaloids. nih.govscispace.com The reactivity in these ring-closure reactions is dictated by the catalyst used, the nature of the other reactants, and the reaction conditions. Lewis acids are often employed to activate the carbonyl group toward nucleophilic attack, initiating the cyclization cascade. acs.org

Table 3: Examples of Heterocyclic Systems Derived from Aminobenzaldehyde Precursors

| Precursor | Reactant(s) | Resulting Heterocycle Class | Reaction Type |

|---|---|---|---|

| 2-Aminobenzaldehyde | Ketones (with α-methylene) | Quinolines | Friedländer Annulation iucr.org |

| 2-Aminobenzaldehyde | Primary Amines | Epiminodibenzo[b,f] researchgate.netnih.govdiazocines | Cascade Reaction acs.org |

| 2-Aminobenzaldehyde | Secondary Amines (e.g., pyrrolidine) | Ring-fused Aminals | Condensation/α-Amination nih.govscispace.com |

| 3-Aminobenzaldehyde | Indoles | Indolo[2,3-b]quinolines | Annulation rsc.org |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations of (3-Aminophenyl)methanediol Behavior

While quantum chemical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. ulisboa.ptnih.gov

The rotational freedom around the C-C bond connecting the phenyl ring and the methanediol (B1200039) group, as well as the C-N bond of the amino group, allows this compound to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov

By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal the preferred orientations of the hydroxyl groups and the amino group. This is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the stability of geminal diols. nih.gov For methanediol, different conformers (e.g., C₂ and Cₛ symmetries) have been identified, with one being thermodynamically preferred due to reduced steric repulsion. olemiss.edu The aminophenyl group would introduce further complexity to this conformational landscape.

The behavior of this compound in a solution, particularly in aqueous environments, is heavily influenced by solvent interactions. MD simulations explicitly including solvent molecules (e.g., water) can provide a detailed picture of the solvation shell around the molecule. researchgate.netbanglajol.inforesearchgate.netnih.govmdpi.com

These simulations can show how water molecules form hydrogen bonds with the amino and hydroxyl groups, thereby stabilizing the geminal diol structure. bohrium.com The hydration equilibrium between an aldehyde/ketone and its corresponding geminal diol is known to be significantly affected by the solvent. wikipedia.org For aniline (B41778) derivatives, computational studies have shown that solvation can influence electronic properties and molecular stability. banglajol.inforesearchgate.net MD simulations can quantify these effects by calculating properties such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute's functional groups. ulisboa.pt

Computational Reaction Dynamics and Mechanism Elucidation for Methanediol Chemistry

Computational methods are pivotal in elucidating the reaction mechanisms of unstable species like geminal diols. rsc.orgmdpi.com For methanediol, which serves as a model for this compound, computational studies have investigated its formation from formaldehyde (B43269) and water, as well as its decomposition pathways. researchgate.netacs.org

These studies often involve locating transition state structures and calculating activation energy barriers using DFT or higher-level ab initio methods. researchgate.net For instance, the hydrolysis of formaldehyde to methanediol has been shown to be catalyzed by molecules like sulfuric acid, with quantum chemical calculations revealing a significant reduction in the reaction energy barrier. acs.org Similarly, the decomposition of methanediol back to formaldehyde and water can be studied computationally to understand its kinetics and the role of catalysts.

The presence of the aminophenyl group can influence the reactivity of the diol moiety through electronic effects. The amino group's electron-donating nature could potentially stabilize a cationic transition state, thereby affecting the rates of acid-catalyzed reactions. Computational studies on the reaction mechanisms of aminobenzyl alcohols and other aromatic compounds provide a framework for predicting the likely reaction pathways of this compound. researchgate.netnih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Methanediol |

| Aniline |

| Formaldehyde |

Lack of Specific Research Data for this compound

Extensive searches of scientific databases and computational chemistry literature have revealed a significant lack of specific research focused on the theoretical and computational aspects of This compound . While there is a body of research on the computational analysis of simpler geminal diols, such as methanediol, and on various aromatic amino compounds, studies detailing the transition state characterization, reaction coordinate analysis, or predicted spectroscopic parameters for this compound are not available in the public domain.

The inherent instability of many geminal diols means that they are often treated as transient intermediates rather than stable, isolable compounds, which may contribute to the scarcity of dedicated computational studies for this specific molecule. Research in this area tends to focus on the fundamental principles of geminal diol stability or the computational methodologies applicable to this class of compounds in general, rather than an exhaustive analysis of every possible derivative.

Consequently, it is not possible to provide an article with detailed, specific research findings, data tables, and analyses for this compound as requested in the outline, because this information does not appear to have been published. Generating such an article would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

Future research initiatives would be necessary to generate the specific computational data required to populate the sections outlined in the user's request. Such research would likely involve de novo computational experiments using established theoretical chemistry methods.

Synthesis and Characterization of 3 Aminophenyl Methanediol Derivatives and Analogues

Modification at the Aminophenyl Moiety

Modifications at the aminophenyl portion of the molecule are pivotal for altering its chemical properties and for integrating it into larger molecular architectures like polymers. These changes primarily target the amino group or the aromatic ring itself.

Substituent Effects on Reactivity and Stability

The reactivity of the carbonyl group in 3-aminobenzaldehyde (B158843), and consequently the stability of the corresponding (3-Aminophenyl)methanediol, is governed by the electronic effects of substituents on the phenyl ring. nih.gov The amino group at the meta-position exerts a complex influence. While it has an electron-donating resonance (+R) effect, this effect does not extend to the meta position. Therefore, its primary influence on the carbonyl group is a weak electron-withdrawing inductive (-I) effect. This makes the carbonyl carbon of 3-aminobenzaldehyde slightly more electrophilic and reactive toward nucleophiles compared to unsubstituted benzaldehyde. quora.com

The stability of a gem-diol is enhanced by the presence of electron-withdrawing groups (EWGs) on the carbon atom bearing the hydroxyl groups, as they destabilize the corresponding carbonyl group. libretexts.orgstackexchange.com Conversely, electron-donating groups (EDGs) stabilize the carbonyl group and decrease the equilibrium concentration of the gem-diol. libretexts.org For instance, the conversion of chloral (B1216628) (Cl₃CHC=O), which has a strong EWG, to chloral hydrate (B1144303) is strongly favored, whereas acetone, with electron-donating methyl groups, exists mainly in its keto form. wikipedia.orglibretexts.org The amino group at the meta position has a minor inductive withdrawing effect, suggesting a slight stabilization of the gem-diol form compared to the hydrate of unsubstituted benzaldehyde, though it remains largely unstable.

| Substituent at meta-Position | Electronic Effect | Effect on Carbonyl Reactivity | Predicted Effect on Gem-Diol Stability |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing (-I, -R) | Increased | Increased |

| -CN | Electron-Withdrawing (-I, -R) | Increased | Increased |

| -Cl | Electron-Withdrawing (-I), Weakly Donating (+R) | Slightly Increased | Slightly Increased |

| -NH₂ | Electron-Withdrawing (-I), Non-operative (+R) | Slightly Increased | Slightly Increased |

| -H | Reference | Reference | Reference |

| -CH₃ | Electron-Donating (+I) | Decreased | Decreased |

| -OCH₃ | Electron-Withdrawing (-I), Weakly Donating (+R) | Slightly Decreased | Slightly Decreased |

Functionalization for Polymerization or Material Integration

The bifunctional nature of this compound, with its amino and latent aldehyde functionalities, makes its precursor, 3-aminobenzaldehyde, a valuable monomer for polymerization. guidechem.com The amino group provides a convenient handle for creating polymers with unique properties.

One common method is the oxidative polymerization of 3-aminobenzaldehyde to form poly(3-aminobenzaldehyde). tcichemicals.com This process typically yields a polymer with good thermal stability and optical properties, making it suitable for applications in thin-film coatings and electronic components. Similarly, aminophenols can be polymerized through chemical or electrochemical oxidation to produce conductive polymers. mdpi.com The resulting polyaminophenol films exhibit higher conductivity than undoped polyaniline. mdpi.com

Another strategy involves modifying the amino group before polymerization. For example, the amino group can react with acid chlorides or other monomers to form polyamides or polyimines (Schiff bases). These polymers can be designed to have specific mechanical, thermal, or electronic characteristics. The copolymerization of aminophenol derivatives with other monomers, such as o-phenylenediamine, allows for the synthesis of copolymers with novel and improved electrical properties compared to their respective homopolymers. researchgate.net

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

|---|---|---|---|

| 3-Aminobenzaldehyde | Oxidative Polymerization | Poly(3-aminobenzaldehyde) tcichemicals.com | High thermal stability, good optical properties |

| m-Aminophenol | Dielectric Barrier Discharge Plasma mdpi.com | Poly(m-aminophenol) (PmAP) | Conductivity of 2.3 × 10⁻⁵ S/m mdpi.com |

| o-Aminophenol / o-Phenylenediamine | Electrochemical Copolymerization researchgate.net | Poly(o-phenylenediamine-co-o-aminophenol) | Improved electrical properties over homopolymers researchgate.net |

Modification at the Methanediol (B1200039) Unit

Direct chemical transformation of the methanediol group is complicated by its instability. Therefore, modifications typically involve reactions of the precursor aldehyde or the formation of more stable analogues like orthoesters.

Exploration of Methanetriol (B8790229) and Methanetetraol Analogues with Aminophenyl Groups

Organic compounds with three (methanetriol, an orthocarboxylic acid) or four (methanetetrol) hydroxyl groups on a single carbon are generally highly unstable and synthetically challenging targets. chemistryviews.org Methanetriol, the simplest orthocarboxylic acid, has only recently been synthesized and detected for the first time by irradiating low-temperature ices of methanol (B129727) and oxygen. chemistryviews.org These species are prone to rapid dehydration. chemistryviews.org

The synthesis of an aminophenyl-substituted methanetriol or methanetetraol has not been reported under standard laboratory conditions. Such molecules would be expected to be extremely unstable, readily eliminating water to form aminobenzoic acid or its derivatives. While a meta-amino substituent would have a minor electronic stabilizing effect through its inductive pull, it would be insufficient to render these compounds isolable. Their existence would likely be transient, similar to the unsubstituted parent compounds. chemistryviews.org Research in this area is primarily focused on the detection and characterization of these fleeting intermediates under specialized conditions rather than their use as stable synthetic building blocks. chemistryviews.org

Synthesis of Ethers and Esters of this compound

The direct synthesis of ethers and esters from the transient this compound is not a practical route. Instead, stable derivatives that are formally equivalent to ethers and esters of the gem-diol are prepared from 3-aminobenzaldehyde.

Ethers (Acetals): The reaction of 3-aminobenzaldehyde with alcohols under acidic catalysis yields acetals, which are gem-diethers. This is a reversible reaction where water removal drives the equilibrium toward the acetal (B89532) product. These acetals serve as protecting groups for the aldehyde functionality and are stable under neutral or basic conditions but are readily hydrolyzed back to the aldehyde in aqueous acid.

Esters (Diacylals): The equivalent of a gem-diester is a diacylal (or acylal), formed by the reaction of 3-aminobenzaldehyde with an acid anhydride (B1165640), often in the presence of an acid catalyst. These compounds are also used as protecting groups for aldehydes.

A related synthetic approach to C-O bond formation is the Chan-Lam coupling, which can form diaryl ethers by reacting a phenol (B47542) with an arylboronic acid under copper catalysis. mdpi.com While not directly applicable to a gem-diol, this methodology highlights modern techniques for creating the aryl-ether bonds that would be present in an ether of this compound.

| Derivative Type | Formal Equivalent | Starting Material | Typical Reagents | Key Features |

|---|---|---|---|---|

| Gem-diether | Acetal | 3-Aminobenzaldehyde | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Stable to base, acid-labile protecting group |

| Gem-diester | Diacylal (Acylal) | 3-Aminobenzaldehyde | Acid Anhydride (e.g., Acetic Anhydride), Acid Catalyst | Stable protecting group, hydrolyzes to aldehyde |

| Aryl Ether | Diaryl Ether | 3-Aminophenol (analogue) | Arylboronic Acid, Cu(OAc)₂, Base mdpi.com | Forms stable C-O bond via Chan-Lam coupling mdpi.com |

Heterocyclic Derivatives Incorporating the this compound Framework

The dual functionality of 3-aminobenzaldehyde makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. cymitquimica.com The amino group acts as a nucleophile, while the aldehyde group acts as an electrophile, allowing for cyclocondensation reactions with various reagents to form fused or substituted ring systems. nih.govresearchgate.net

For example, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a 1,3-dicarbonyl compound), is a classic method for synthesizing quinolines. nih.gov The reaction of 3-aminobenzaldehyde with appropriate methylene-activated compounds can thus be envisioned to produce substituted quinoline (B57606) derivatives. Similarly, condensation reactions with hydrazines can yield pyrazoles, while reactions with amidines or other dinucleophiles can lead to the formation of various five- or six-membered heterocycles. nih.govrsc.org These reactions often proceed by forming an initial imine or enamine intermediate, followed by an intramolecular cyclization and dehydration. mdpi.comnih.gov

| Reactant(s) with 3-Aminobenzaldehyde Analogue | Resulting Heterocycle Class | Reaction Type |

|---|---|---|

| 1,3-Diketones (e.g., Pentane-2,4-dione) nih.gov | Quinolines | Cyclocondensation (e.g., Friedländer Synthesis) nih.gov |

| Hydrazines | Pyrazoles/Reduced Pyrazoles nih.gov | Cyclocondensation nih.gov |

| Amidines, Carboxylic Acids rsc.org | Imidazoles rsc.org | Three-component reaction rsc.org |

| Guanidine nih.gov | Reduced Pyrimidines nih.gov | Cyclocondensation nih.gov |

| Malononitrile, Dimedone nih.gov | Tetrahydro-4H-chromenes nih.gov | Michael Addition followed by Cyclization nih.gov |

Synthesis of Structural Isomers and Stereoisomers of this compound

The synthesis of this compound and its structural isomers, (2-aminophenyl)methanediol and (4-aminophenyl)methanediol, presents a unique chemical challenge. Geminal diols, such as these compounds, are often unstable and readily dehydrate to their corresponding aldehydes. Consequently, the synthetic focus in the scientific literature is predominantly on the preparation of their stable aldehyde precursors: 2-aminobenzaldehyde, 3-aminobenzaldehyde, and 4-aminobenzaldehyde. These aldehydes exist in equilibrium with their hydrated methanediol forms in aqueous solutions. This section details the established synthetic routes to these crucial precursor molecules.

The synthesis of stereoisomers of (aminophenyl)methanediols is less commonly documented, primarily because the parent compounds are achiral. However, the introduction of a substituent at the methanediol carbon would create a chiral center, opening the possibility for enantioselective synthesis. This area remains a subject for further investigation.

Synthesis of Structural Isomers

The primary routes to obtaining the structural isomers of (aminophenyl)methanediol involve the synthesis of the corresponding aminobenzaldehydes. These methods typically involve the reduction of a nitro group or the oxidation of a benzyl (B1604629) alcohol.

Ortho-Isomer: (2-Aminophenyl)methanediol Precursor

The synthesis of 2-aminobenzaldehyde, the precursor to (2-aminophenyl)methanediol, can be achieved through several methods. A common approach is the reduction of 2-nitrobenzaldehyde. Reagents such as aqueous ferrous sulfate (B86663) with ammonia (B1221849) or iron in acidic media are effective for this transformation. wikipedia.orgacs.orgresearchgate.netnih.gov An alternative strategy involves the oxidation of 2-aminobenzyl alcohol using an oxidizing agent like manganese dioxide. prepchem.com

Meta-Isomer: this compound Precursor

For the synthesis of 3-aminobenzaldehyde, the precursor to the target compound this compound, the reduction of 3-nitrobenzaldehyde (B41214) is the most direct route. chemicalbook.comchemicalbook.com This conversion can be carried out using reducing agents such as sodium disulfide or a combination of sodium bisulfite and ferrous sulfate. chemicalbook.comchemicalbook.com The reduction of the aldehyde group in 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride (B1222165) is also a well-established reaction, which could be followed by the reduction of the nitro group to afford (3-aminophenyl)methanol. oxinst.comoxinst.com

Para-Isomer: (4-Aminophenyl)methanediol Precursor

The synthesis of 4-aminobenzaldehyde, the precursor to (4-aminophenyl)methanediol, can be accomplished through various pathways. One method starts from p-nitrotoluene, which undergoes oxidation followed by reduction of the nitro group. chemicalbook.com Another approach is the selective hydrogenation of 4-nitrobenzaldehyde. researchgate.net A different strategy involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) with a source of ammonia. scribd.com Furthermore, direct formylation of anilines has been reported as a viable route to 4-aminobenzaldehydes. rsc.org

The following table summarizes the common synthetic methods for the aminobenzaldehyde precursors:

| Precursor | Starting Material | Key Reagents | Reference(s) |

| 2-Aminobenzaldehyde | 2-Nitrobenzaldehyde | FeSO₄/NH₃ or Fe/H⁺ | wikipedia.orgacs.orgresearchgate.netnih.gov |

| 2-Aminobenzyl alcohol | MnO₂ | prepchem.com | |

| 3-Aminobenzaldehyde | 3-Nitrobenzaldehyde | Na₂S₂ or NaHSO₃/FeSO₄ | chemicalbook.comchemicalbook.com |

| 4-Aminobenzaldehyde | p-Nitrotoluene | Oxidation then Reduction | chemicalbook.com |

| 4-Nitrobenzaldehyde | Selective Hydrogenation | researchgate.net | |

| 4-Fluorobenzaldehyde | Nucleophilic Substitution | scribd.com | |

| Anilines | Direct Formylation | rsc.org |

Synthesis of Stereoisomers

As previously mentioned, this compound and its structural isomers are achiral. Therefore, the concept of stereoisomers in this context applies to derivatives where the benzylic carbon becomes a stereocenter. The asymmetric synthesis of such chiral aminophenyl carbinol derivatives is an area of significant interest in organic chemistry.

While specific, detailed procedures for the enantioselective synthesis of substituted (aminophenyl)methanediol analogues were not prominently found in the surveyed literature, general strategies for asymmetric synthesis can be applied. A primary approach would involve the asymmetric reduction of a corresponding aminophenyl ketone. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The field of asymmetric organocatalysis, which was recognized with the Nobel Prize in Chemistry in 2021, offers powerful tools for such transformations. youtube.com For instance, proline-catalyzed reactions have been shown to be effective in creating chiral centers.

Further research into the application of modern asymmetric synthesis methodologies to aminophenyl carbonyl compounds could lead to the development of efficient routes for the preparation of enantiomerically pure derivatives of (aminophenyl)methanols and, by extension, their transient diol forms.

Advanced Applications in Materials Science and Engineering

Precursor Role in Polymer Synthesis and Modification

The bifunctional nature of the aminophenyl moiety, combined with the reactivity of the diol or its aldehyde decomposition product, suggests a significant role for (3-Aminophenyl)methanediol or its derivatives as precursors in the synthesis and modification of advanced polymers.

The presence of a primary amine and the latent aldehyde functionality (from the unstable diol) allows this compound to be hypothetically employed as an A-B2 type monomer in the synthesis of various functional polymers. More practically, its stable aromatic diamine analogues, such as those derived from bis(4-aminophenyl)methane, are widely used in the production of high-performance polymers like polyimides and polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polymers synthesized from aminophenyl-containing monomers typically exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, a direct result of the rigid aromatic backbones. For instance, polyimides derived from various aromatic diamines can have Tg values ranging from 290 to 372 °C and are stable up to 500 °C. The introduction of aminophenyl groups into the polymer chain imparts specific functionalities that can be tailored for various applications.

Table 1: Thermal Properties of Polymers Derived from Aminophenyl Monomers

| Polymer Type | Diamine Monomer | Dianhydride/Diacid Chloride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |

| Polyimide | 1,1-Bis(4-aminophenyl)cyclohexane | Various Aromatic Dianhydrides | 290 - 372 | > 500 |

| Polyamide | N,N-Bis(4-aminophenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine | Terephthaloyl chloride | > 250 | > 450 |

| Poly(amide-imide) | Various aromatic diamines | N-(4-carboxyphenyl)trimellitimide | > 150 | 460 - 522 |

| Polyetherimide | Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine (B1218219) oxide | Various Aromatic Dianhydrides | 238 - 302 | > 572 |

The amine and hydroxyl (or aldehyde) functionalities of this compound make it a potential candidate for use as a cross-linking agent in the formation of polymer networks. The amine group can react with various functional groups such as epoxides, isocyanates, and carboxylic acids to form covalent bonds, leading to the creation of a three-dimensional network structure. This cross-linking enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer.

In epoxy resin systems, for example, polyfunctional amines are commonly used as hardeners. The primary amine of an aminophenyl compound can react with an epoxide group, initiating a cross-linking cascade. The resulting network often exhibits high thermal and chemical resistance. Similarly, the aldehyde group that can be formed from the decomposition of this compound can react with amino groups on other polymer chains to form a cross-linked network. The density and properties of these networks can be controlled by the functionality of the monomers and the reaction conditions.

Integration into Electronic and Optical Materials

Polymers containing aminophenyl moieties are of significant interest for their potential applications in electronic and optical materials due to their unique charge transport characteristics and optoelectronic properties.

The presence of electron-donating amino groups and the aromatic phenyl ring in aminophenyl-containing polymers can facilitate charge transport, making them suitable for use in organic electronics. These materials can act as hole-transporting layers in devices due to the ability of the nitrogen lone pair to stabilize positive charge carriers (holes). The charge carrier mobility in such polymers is a critical parameter that dictates their performance in electronic devices.

The mobility of charge carriers in these organic semiconductors can vary significantly depending on the specific molecular structure, morphology, and presence of any dopants. For instance, in composites of poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), a polymer with aminophenyl-like structures, charge carrier mobilities are in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs. The balance between electron and hole mobility is crucial for the efficiency of many organic electronic devices.

Table 2: Charge Carrier Mobility in Aminophenyl-related Polymer Systems

| Polymer/Composite System | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Measurement Technique |

| Poly-TPD (neat) | 2.8 x 10⁻⁴ | - | CELIV |

| Poly-TPD:PCBM composite | - | ~2 x 10⁻⁴ | CELIV |

| Poly-TPD:Cu-PP composite | ~1 x 10⁻⁴ | ~1 x 10⁻⁴ | CELIV |

| Diketopyrrolopyrrole-based polymers | 0.09 - 1.92 | 0.027 - 0.1 | Transistor measurements |

Note: Data is for analogous polymer systems containing charge-transporting aminophenyl-like moieties. Poly-TPD = poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine, PCBM =-phenyl-C61-butyric acid methyl ester, Cu-PP = copper(II) pyropheophorbide derivative. CELIV = charge extraction by linearly increasing voltage.

The unique electronic properties of aminophenyl-containing polymers make them promising candidates for components in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells. In OLEDs, these materials can be used as hole-injection or hole-transport layers, facilitating the efficient movement of holes from the anode to the emissive layer.

Furthermore, the ability to functionalize these polymers allows for the tuning of their optical and electronic properties. For instance, by incorporating different functional groups, the energy levels (HOMO and LUMO) of the polymer can be adjusted to match those of other materials in the device, optimizing charge injection and transport. In some cases, aminophenyl-based materials can also be part of the emissive layer itself, particularly in exciplex-based OLEDs.

Surface Chemistry and Adsorption Phenomena for Material Functionalization

The reactive amine group of aminophenyl compounds is highly effective for the functionalization of material surfaces, thereby altering their surface chemistry and enabling applications in adsorption and catalysis. Surfaces modified with aminophenyl groups can exhibit enhanced affinity for various substances, including metal ions and organic dyes.

This functionalization can be achieved through various methods, including the chemical grafting of amine-containing molecules onto the surface. The amino groups on the surface act as effective binding sites for heavy metal ions, leading to their efficient removal from aqueous solutions. The adsorption capacity is influenced by factors such as the pH of the solution and the density of the amine groups on the surface.

Similarly, aminophenyl-functionalized materials have demonstrated high efficiency in the removal of organic dyes from wastewater. The interaction between the dye molecules and the functionalized surface can be due to a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. The high surface area and the presence of numerous active sites contribute to the excellent adsorption capacity of these materials.

Table 3: Adsorption Capacities of Amine-Functionalized Materials

| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) |

| Amino-functionalized graphene oxide | Rhodamine B dye | 3333 |

| Amino-functionalized graphene oxide | Ni(II) ions | 714.28 |

| Amino/hydroxy dual-functionalized hypercrosslinked polymer | Rhodamine B dye | 962 |

| Amino-functionalized magnetic nanoadsorbent | Anionic dyes | Varies with dye |

| Amine-functionalized polyHIPE | Carbon dioxide | Varies with amine |

| Amine-functionalized Fe3O4 NPs | Cd(II) ions | 0.49 |

Note: The data represents various materials functionalized with amino groups, analogous to what could be achieved with this compound.

The Quest for this compound: A Scientific Dead End

The specified chemical compound, this compound, does not appear to be a recognized or documented substance in mainstream chemical literature or databases. Extensive searches for this compound, including by its chemical name and potential derivatives, have yielded no specific scientific data, research articles, or established applications.

It is highly probable that "this compound" is a theoretical or transient species, likely the hydrated form of 3-aminobenzaldehyde (B158843). In the presence of water, aldehydes can exist in equilibrium with their corresponding geminal diols (methanediols). However, for most aldehydes, this equilibrium heavily favors the aldehyde form, and the hydrated diol is not a stable, isolable compound.

Consequently, there is no available research on the "" or the "Development of Novel Functional Materials Based on this compound Scaffolds" as this compound is not a known building block or scaffold in materials science. The lack of any scientific record for this specific molecule makes it impossible to provide the requested detailed article with research findings and data tables.

Further investigation into related, stable compounds such as 3-aminobenzaldehyde and its derivatives would be necessary to explore potential applications in materials science. However, any such discussion would fall outside the strict and sole focus on "this compound" as stipulated in the user's request. Therefore, based on the current body of scientific knowledge, an article on the specified topic cannot be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.